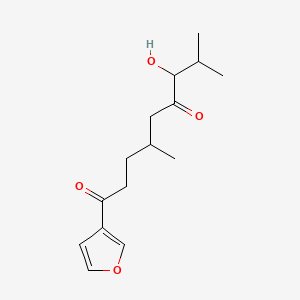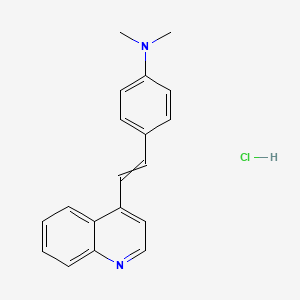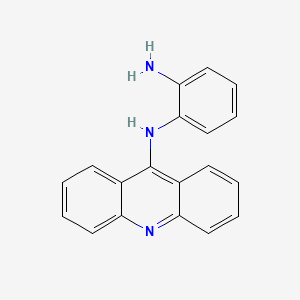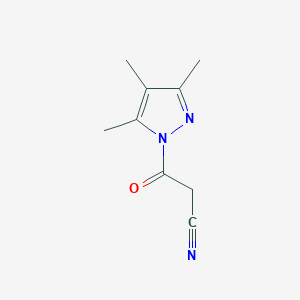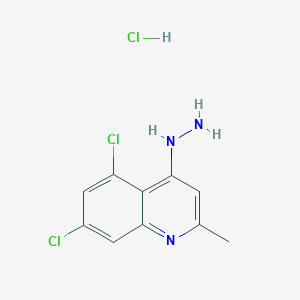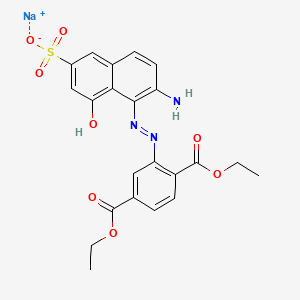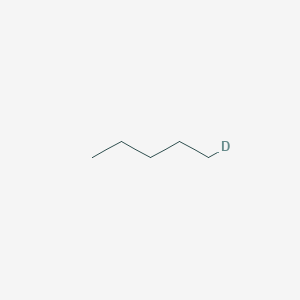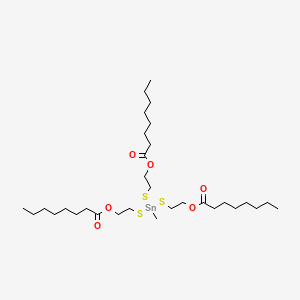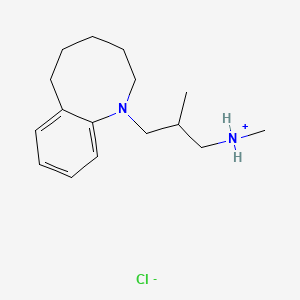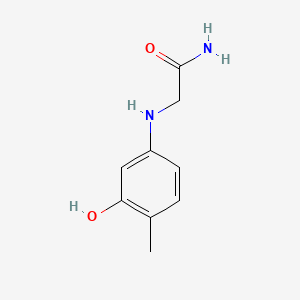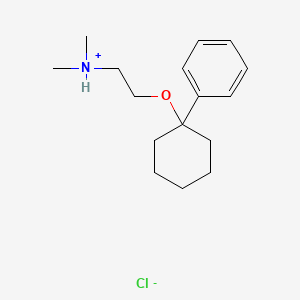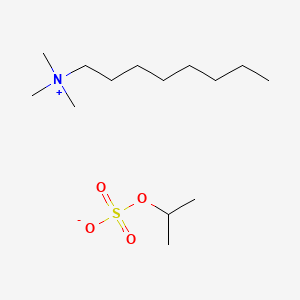
Trimethyloctylammonium isopropyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyloctylammonium isopropyl sulfate is a quaternary ammonium compound with the molecular formula C14H33NO4S and a molar mass of 311.48112 g/mol . It is commonly used in various industrial and research applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyloctylammonium isopropyl sulfate typically involves the quaternization of octylamine with trimethylamine, followed by the reaction with isopropyl sulfate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of trimethyloctylammonium isopropyl sulfate is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyloctylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Trimethyloctylammonium isopropyl sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of trimethyloctylammonium isopropyl sulfate involves its interaction with cell membranes and proteins. It disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can denature proteins by disrupting their tertiary and quaternary structures .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trimethyloctylammonium isopropyl sulfate include:
- Decyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
Trimethyloctylammonium isopropyl sulfate is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to its analogs, it offers a balance between hydrophobic and hydrophilic interactions, making it suitable for a wide range of applications .
Propiedades
Número CAS |
78480-19-0 |
|---|---|
Fórmula molecular |
C14H33NO4S |
Peso molecular |
311.48 g/mol |
Nombre IUPAC |
propan-2-yl sulfate;trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N.C3H8O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-3(2)7-8(4,5)6/h5-11H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
Clave InChI |
MECHTLVCMVFLSY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



